![molecular formula C21H21NO3S B2870475 1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705096-47-4](/img/structure/B2870475.png)

1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

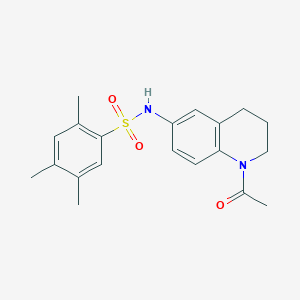

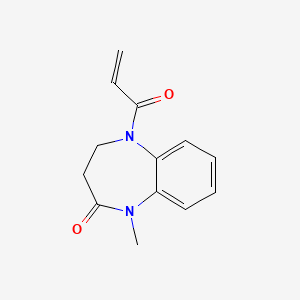

The compound is a complex organic molecule that contains several functional groups including an ethylthio group, a benzoyl group, a spiro configuration, an isobenzofuran ring, and a piperidin ring . Each of these groups contributes to the overall properties of the compound.

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve various organic reactions such as condensation, cyclization, and substitution .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely have a complex three-dimensional structure due to the presence of the spiro configuration and the cyclic structures of the isobenzofuran and piperidin rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the benzoyl group could undergo reactions typical of carbonyl compounds, while the piperidin ring could participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development due to their diverse pharmacological activities. The compound’s spirocyclic structure provides opportunities for designing novel drugs. Researchers have explored its potential as a scaffold for developing antiviral, anticancer, and anti-inflammatory agents. By modifying substituents on the piperidine ring, scientists can fine-tune its biological properties .

Spiropiperidines in Organic Synthesis

Spiropiperidines, such as our compound of interest, play a vital role in organic synthesis. They participate in various intra- and intermolecular reactions, including cyclization, annulation, and multicomponent reactions. Researchers have developed efficient methods for their synthesis, enabling access to diverse spirocyclic structures. These compounds serve as valuable intermediates for constructing complex molecules .

Spiro Compounds in Material Science

The spirocyclic motif found in our compound has applications beyond medicinal chemistry. Spiro compounds exhibit interesting optical, electronic, and mechanical properties. Researchers explore their use in materials science, including organic light-emitting diodes (OLEDs), sensors, and molecular switches. The rigid spiro framework enhances stability and influences material behavior .

Biological Evaluation

Scientists investigate the biological activity of piperidine derivatives, including our compound. In vitro and in vivo studies assess their interactions with biological targets (enzymes, receptors, etc.). Researchers evaluate cytotoxicity, enzyme inhibition, and receptor binding. Understanding the compound’s biological profile informs drug discovery efforts .

Hydrogenation and Functionalization

Hydrogenation reactions allow the reduction of piperidine rings, leading to diverse derivatives. Researchers explore selective hydrogenation methods to modify the compound’s functional groups. These transformations impact its solubility, stability, and bioavailability. Functionalized piperidines find applications in drug delivery systems .

Anticancer Potential

Recent investigations highlight the anticancer potential of piperidine derivatives. For instance, 1-(4-(1H-imidazol-1-yl)benzoyl)-3-cyanopyrrolo[1,2-a]quinoline exhibits high activity against breast cancer cells, colon cancer cells, and hepatocellular carcinoma cells . While this specific compound differs from our target, it underscores the broader potential of piperidines in oncology research.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1'-(2-ethylsulfanylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-2-26-18-10-6-4-8-16(18)19(23)22-13-11-21(12-14-22)17-9-5-3-7-15(17)20(24)25-21/h3-10H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDKCUBALCNCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Difluoromethyl)-2-isobutyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2870392.png)

![Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione](/img/structure/B2870400.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-fluorobenzamide](/img/structure/B2870404.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2870405.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2870408.png)

![(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2870410.png)

![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2870412.png)

![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)